2,2,2-trifluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide is a chemical compound characterized by its trifluoroacetamide group attached to a dithiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide typically involves the reaction of 3-thioxo-3H-1,2,4-dithiazol-5-amine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product. Continuous flow chemistry techniques might be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions can introduce different substituents onto the dithiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted dithiazole compounds. These products can have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
2,2,2-Trifluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: : Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The trifluoroacetamide group can influence the binding affinity and selectivity of the compound towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide can be compared with other similar compounds, such as:
2,2-Dimethyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide
N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide
These compounds share structural similarities but differ in their functional groups and potential applications. The unique trifluoroacetamide group in this compound provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2OS3/c5-4(6,7)1(10)8-2-9-3(11)13-12-2/h(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIBQJUQIHQUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)SS1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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